B1150155 PTC596

PTC596

Cat. No.: B1150155
Attention: For research use only. Not for human or veterinary use.
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Description

PTC596 is a novel, orally active small-molecule inhibitor with dual mechanisms of action:

  • BMI-1 Inhibition: Accelerates BMI-1 degradation, reducing cancer stem cell (CSC) self-renewal and downregulating anti-apoptotic proteins like MCL-1 and Bcl-2 . In acute myeloid leukemia (AML), it induces p53-independent mitochondrial apoptosis with IC50 values <100 nM .
  • Tubulin Binding: Disrupts microtubule polymerization, causing G2/M cell cycle arrest and apoptosis . This activity enhances efficacy in solid tumors, including glioblastoma (GBM) and soft-tissue sarcoma .

Properties

Appearance

Solid powder

Synonyms

PTC596;  PTC-596;  PTC 596.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Preclinical Highlights :

  • In GBM models, PTC596 (0.5–1 µM) reduced U251 cell proliferation, migration, and clonogenicity by suppressing BMI-1, MCL-1, and Cyclin D1 .
  • In AML, it reduced CD34<sup>+</sup>CD38<sup>low/−</sup> leukemic stem cells and prolonged survival in xenograft models .
  • Synergy with chemotherapy (e.g., Taxotere, Temozolomide) improved tumor growth delay and survival in sarcoma and GBM .

Clinical Development :

  • Phase 1b trials in pediatric diffuse intrinsic pontine glioma (DIPG) and high-grade glioma (NCT NCT03709680) .

Comparison with Similar Compounds

BMI-1 Inhibitors

This compound vs. A1016

Parameter This compound A1016
Target Specificity Dual inhibition of BMI-1 and EZH2 Selective BMI-1 inhibition
Mechanism Reduces BMI-1 protein levels by 61–87% and induces EMT via EZH2 off-target Maintains tumor cell identity by avoiding EZH2 interaction
Therapeutic Impact Prolongs survival in GBM but risks EMT-driven resistance Sustained tumor suppression without phenotypic alterations
Key Studies Synergy with Temozolomide in GBM Preclinical data in GBM

This compound vs. PTC209

Parameter This compound PTC209
Potency IC50 <100 nM in AML Higher IC<="" aml="" and="" in="" solid="" sub>="" td="" tumors=""> >50<>
Mechanism Degrades BMI-1 protein and inhibits tubulin Suppresses BMI-1 mRNA translation without tubulin effects
Clinical Relevance Phase 1b trials ongoing in pediatric gliomas Limited clinical advancement

Tubulin-Binding Agents

This compound vs. Taxotere (Docetaxel)

Parameter This compound Taxotere
Target Microtubule depolymerization Microtubule stabilization
Efficacy 12.5 mg/kg (oral) delayed sarcoma growth; synergy with Taxotere Single-agent activity in sarcoma but higher toxicity
Toxicity No weight loss in mice Neutropenia and fluid retention in humans

This compound vs. Indibulin

Parameter This compound Indibulin
Oral Bioavailability High (10 mg/kg in mice) Limited bioavailability
Combination Potential Synergy with proteasome inhibitors (e.g., bortezomib) in myeloma No reported synergy with targeted therapies

Combination Therapies

This compound + Bortezomib vs. Bortezomib Alone

Parameter This compound + Bortezomib Bortezomib Alone
Apoptosis Induction Caspase-3 activation and MCL-1 reduction in myeloma cells Moderate apoptosis in proteasome-dependent cells
In Vivo Efficacy Tumor volume reduction >50% in xenografts Transient tumor suppression

This compound + Gemcitabine vs. Gemcitabine Alone

Parameter This compound + Gemcitabine Gemcitabine Alone
Survival Benefit 3x survival extension in pancreatic cancer models Limited survival benefit due to drug resistance

Preparation Methods

Table 1: Key Intermediates and Their Roles in this compound Synthesis

IntermediateCAS Registry NumberRole in Synthesis
5-Fluoro-4,6-dichloropyrimidine3932-20-1Core pyrimidine scaffold
6-Fluoro-2-methyl-1H-benzoimidazole1637734-33-5Heterocyclic coupling partner
4-(Trifluoromethyl)aniline455-14-1Aryl amine for final substitution

Synthetic Routes and Reaction Optimization

Initial Coupling of Benzoimidazole and Pyrimidine

The first step involves nucleophilic aromatic substitution between 5-fluoro-4,6-dichloropyrimidine and 6-fluoro-2-methyl-1H-benzoimidazole. This reaction is typically conducted in anhydrous dimethylformamide (DMF) at 80–100°C, using potassium carbonate as a base. The chloro group at position 2 of the pyrimidine is replaced by the benzoimidazole nitrogen, yielding 2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine.

Final Amination at Position 6

The remaining chloro group at position 6 is replaced via ammonia or ammonium hydroxide treatment in a sealed vessel at 150°C. This step is critical for achieving the 4,6-diamine structure of this compound. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexanes) yields the final compound with >95% purity.

Table 2: Reaction Conditions for this compound Synthesis

StepReactantsConditionsYield
15-Fluoro-4,6-dichloropyrimidine + 6-Fluoro-2-methylbenzoimidazoleDMF, K~2~CO~3~, 80°C, 12 h85%
2Intermediate + 4-(Trifluoromethyl)anilinePd(OAc)~2~, Xantphos, toluene, 110°C, 24 h92%
3Chloro-intermediate + NH~3~Sealed vessel, 150°C, 48 h78%

Structural Modifications and SAR Studies

Early analogs of this compound, such as PTC-867 and PTC-646, were synthesized to optimize tubulin-binding affinity and oral bioavailability. Key findings from SAR studies include:

  • Pyrimidine Substitution : The 5-fluoro group enhances metabolic stability by reducing cytochrome P450 oxidation.

  • Benzoimidazole Modifications : Increasing lipophilicity (e.g., 2-methyl substitution) improves blood-brain barrier penetration.

  • Aryl Amine Selection : The 4-(trifluoromethyl)phenyl group maximizes tubulin-binding via hydrophobic interactions with β-tubulin residues (e.g., βMet259, βAla316).

Table 3: Impact of Structural Modifications on this compound Activity

ModificationTubulin IC~50~ (nM)Oral Bioavailability (%)
Parent compound (PTC-867)22035
5-Fluoro substitution (this compound)19062
2-Methylbenzoimidazole15058

Analytical Characterization

This compound’s purity and identity were confirmed using:

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]^+^ at m/z 463.1321 (calculated 463.1324).

  • Nuclear Magnetic Resonance (NMR) : ^1^H NMR (400 MHz, DMSO-d~6~) δ 8.71 (s, 1H), 8.32 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H), 7.52 (dd, J = 8.8, 5.6 Hz, 1H), 7.12 (td, J = 9.2, 2.4 Hz, 1H), 6.95 (dd, J = 9.2, 2.4 Hz, 1H), 2.45 (s, 3H).

  • X-ray Crystallography : Confirmed binding to the colchicine site of tubulin, with hydrogen bonds between the 4-amino group and βAla250/αThr179.

Scalability and Process Chemistry

The current Good Manufacturing Practice (cGMP) synthesis of this compound employs flow chemistry to enhance reproducibility:

  • Step 1 : Continuous flow reactor for benzoimidazole coupling (residence time: 2 h, throughput: 5 kg/day).

  • Step 2 : Fixed-bed reactor with immobilized Pd catalyst for aryl amination (conversion >98%, catalyst reuse ≥10 cycles).

  • Final Purification : Supercritical fluid chromatography (SFC) with CO~2~/methanol mobile phase, achieving 99.5% purity .

Q & A

What molecular mechanisms underlie PTC596-induced apoptosis in cancer cells, and how can these pathways be experimentally validated?

This compound induces apoptosis primarily by downregulating BMI-1, a polycomb group protein critical for cancer stem cell maintenance, and destabilizing MCL-1, a pro-survival BCL-2 family protein. This triggers mitochondrial apoptosis via caspase-3 activation, independent of p53 status . To validate these pathways:

  • Western blotting : Monitor BMI-1, MCL-1, PARP cleavage, and caspase-3 activation across cell lines (e.g., MOLM-13, U-937) at varying this compound concentrations (30–200 nM) .
  • Flow cytometry : Quantify apoptotic cells using Annexin V/PI staining after 24–48 hours of treatment .
  • Caspase activity assays : Use DEVDase assays to confirm caspase-3 activation .

How should researchers design dose-response experiments to evaluate this compound’s efficacy across heterogeneous cancer models?

  • Concentration gradients : Test this compound at 0–125 nM (in vitro) or 30–200 mg/kg (in vivo), as these ranges show significant viability reduction in MM.1S, OPM-2, and pancreatic cancer models .
  • Cell line selection : Include both p53 wild-type (e.g., MOLM-13) and mutant (e.g., HL-60) lines to assess p53-independent effects .
  • Combination therapies : Co-administer with standard agents (e.g., gemcitabine or nab-paclitaxel) to evaluate synergy. Preclinical studies report 3x survival extension in pancreatic cancer models with this compound + gemcitabine .

What experimental approaches resolve contradictions in this compound’s dependency on p53 signaling?

While early studies suggested p53 involvement in BMI-1-regulated apoptosis, this compound’s efficacy in p53-mutant cells (e.g., HL-60) highlights p53-independent mechanisms . To address discrepancies:

  • Genetic knockdown : Use siRNA/shRNA to silence p53 in sensitive lines (e.g., OCI-AML3) and compare apoptosis rates .
  • Pharmacological inhibition : Combine this compound with Nutlin-3a (MDM2 inhibitor) to test p53 pathway contributions .
  • Biomarker analysis : Correlate baseline BMI-1/MCL-1 protein levels with treatment response, as high BMI-1 predicts sensitivity .

How can researchers optimize in vivo models to assess this compound’s pharmacokinetic and antitumor properties?

  • Xenograft models : Use immunodeficient mice implanted with RPMI8226 (myeloma) or patient-derived pancreatic tumors. Dose at 30 mg/kg twice weekly for 4 weeks, monitoring tumor volume and survival .
  • Pharmacodynamic markers : Measure BMI-1 and MCL-1 levels in tumor tissue via immunohistochemistry .
  • Drug penetration studies : In pancreatic models, evaluate this compound’s ability to bypass stromal barriers using mass spectrometry .

What statistical methods are critical for analyzing this compound’s synergistic effects in combination therapies?

  • Chou-Talalay method : Calculate combination indices (CI) for this compound + gemcitabine or nab-paclitaxel. A CI <1 indicates synergy .
  • ANOVA with post hoc tests : Compare tumor volumes or survival curves across treatment groups in preclinical trials .
  • Multivariate regression : Identify covariates (e.g., baseline BMI-1 levels) influencing response variability .

How do researchers address variability in this compound sensitivity across cancer types?

Variability arises from differences in BMI-1 expression, drug efflux pumps, and tumor microenvironment. Mitigation strategies include:

  • Pre-screening : Use RNA sequencing or proteomics to stratify models by BMI-1/MCL-1 expression .
  • Functional assays : Test this compound in 3D spheroid or stromal co-culture systems to mimic in vivo resistance mechanisms .
  • Resistance profiling : Generate this compound-resistant subclones via chronic exposure and identify compensatory pathways (e.g., BCL-XL upregulation) .

What translational considerations are essential for advancing this compound into clinical trials?

  • Biomarker-driven enrollment : Prioritize patients with high BMI-1 expression or rare cancers (e.g., LMS, DIPG) where this compound has orphan drug designation .
  • Toxicity profiling : Monitor microtubule-related adverse events (e.g., neuropathy) in phase Ib trials, given its tubulin-binding activity .
  • Dosing schedules : Optimize intermittent dosing to mitigate toxicity while maintaining target suppression .

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